molecular formula C23H28ClNO3 B3005235 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide CAS No. 1396884-53-9

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide

Cat. No.: B3005235
CAS No.: 1396884-53-9
M. Wt: 401.93
InChI Key: XIAZZAFNENGWKK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a cyclopentane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the intermediate: The reaction between 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with cyclopentanone in the presence of a catalyst to form the cyclopentane ring.

    Amidation: The final step involves the amidation of the cyclopentane intermediate with an appropriate amine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A structurally similar compound with a different functional group arrangement.

    4-chlorophenylacetic acid: Shares the chlorophenyl group but lacks the cyclopentane and carboxamide groups.

    4-methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the chlorophenyl and cyclopentane groups.

Uniqueness

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO3/c1-22(27,15-17-5-11-20(28-2)12-6-17)16-25-21(26)23(13-3-4-14-23)18-7-9-19(24)10-8-18/h5-12,27H,3-4,13-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZZAFNENGWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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